3-ブロモ-2-フルオロ-5-ニトロピリジン

概要

説明

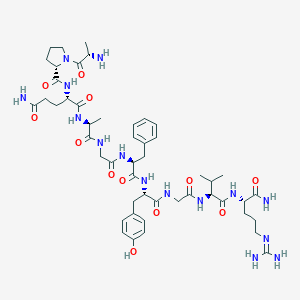

3-Bromo-2-fluoro-5-nitropyridine is a pharmaceutical intermediate . It is used in the preparation of bicyclic and tricyclic compounds as KAT II inhibitors for treating cognitive and other disorders .

Synthesis Analysis

The synthesis of 3-Bromo-2-fluoro-5-nitropyridine involves the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine . Another method involves the nitration of pyridines with nitric acid .Molecular Structure Analysis

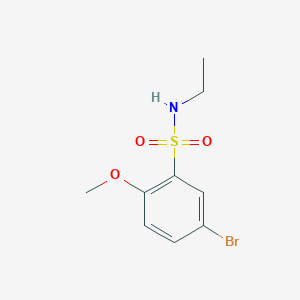

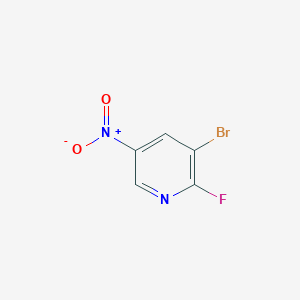

The molecular formula of 3-Bromo-2-fluoro-5-nitropyridine is C5H2BrFN2O2 . The optimized geometry corresponding to the dihedral angle, N5–C2–O6–H10 of 360° in the potential energy curve belongs to the most stable geometry of the studied compound .Chemical Reactions Analysis

3-Bromo-2-fluoro-5-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine . It also partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage .Physical And Chemical Properties Analysis

3-Bromo-2-fluoro-5-nitropyridine is slightly soluble in water . It has a molecular weight of 220.99 . It is stored under inert atmosphere at room temperature .科学的研究の応用

医薬品中間体

“3-ブロモ-2-フルオロ-5-ニトロピリジン”は、医薬品の中間体として使用されます . つまり、さまざまな医薬品を製造するために使用されています。 薬物合成プロセスにおけるさまざまな段階で使用されるため、貢献する特定の薬物は広く異なります。

有機合成

この化合物は、有機合成の中間体として使用できます . 有機化学では、中間体は、反応物から形成され、さらに反応して化学反応の直接観測される生成物を生成する分子実体です。

研究開発

主に、研究開発プロセスで使用されます . 科学者や研究者は、その特性や他の化合物との反応を理解するために使用します。 この知識は、創薬、材料科学など、さまざまな分野に適用できます。

化学生産

“3-ブロモ-2-フルオロ-5-ニトロピリジン”は、化学生産プロセスで使用されます . 他の化学物質を生成するために使用できます。 直接成分として、または消費されない反応を加速する触媒として使用できます。

鈴木-宮浦カップリング

マイクロ波照射鈴木-宮浦カップリングによるboc保護(ピペラジン-1-イルメチル)ビアリルの調製に使用されてきました . 鈴木-宮浦カップリングは、パラジウム触媒クロスカップリング反応の一種であり、有機化学でポリオレフィン、スチレン、置換ビフェニルの合成に広く使用されています。

2-ピリジルアナログの合成

“3-ブロモ-2-フルオロ-5-ニトロピリジン”は、2-ピリジルアナログの合成に使用されてきました . これらのアナログは、医薬品化学、材料科学など、さまざまな用途があります。

Safety and Hazards

将来の方向性

The future directions of 3-Bromo-2-fluoro-5-nitropyridine research could involve its use in the preparation of more complex compounds for treating cognitive and other disorders . It could also be used in the synthesis of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties .

作用機序

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The role of 3-Bromo-2-fluoro-5-nitropyridine in this context would be as a reagent, contributing to the formation of new carbon–carbon bonds .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound would interact with a palladium catalyst and an organoboron reagent . The bromine atom in the compound would likely be replaced by an organoboron group through a transmetalation process .

Biochemical Pathways

It is known that fluoropyridines, a class of compounds to which 3-bromo-2-fluoro-5-nitropyridine belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Pharmacokinetics

It is slightly soluble in water , which could impact its bioavailability and distribution.

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon–carbon bonds . This could lead to the synthesis of various biologically active compounds .

Action Environment

The action of 3-Bromo-2-fluoro-5-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it may participate are known to be exceptionally mild and functional group tolerant . Additionally, the compound’s solubility could be affected by the solvent used . Its stability might also be influenced by storage conditions .

特性

IUPAC Name |

3-bromo-2-fluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFN2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLPMLSUMJHTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60322952 | |

| Record name | 3-bromo-2-fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1868-58-2 | |

| Record name | 1868-58-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-2-fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60322952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。